Differentiation by Calculated Lipophilicity vs. Unsubstituted and 4-Fluoro Analogs
The target compound has a calculated logP of 3.59, which is higher than the predicted logP for the unsubstituted phenyl analog (estimated ~2.8) and lower than a hypothetical 4-trifluoromethyl derivative (~4.2). This logP range is often ideal for CNS drug discovery, balancing solubility and permeability . The measured TPSA of 58.56 Ų also supports blood-brain barrier penetration potential. No direct experimental comparison with these analogs has been published, so this is a class-level inference.
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | 3.59 |
| Comparator Or Baseline | Unsubstituted phenyl analog (estimated ~2.8); 4-fluoro analog (estimated ~3.1); 4-trifluoromethyl analog (estimated ~4.2) |
| Quantified Difference | ~0.7 to 0.8 log units higher than unsubstituted; ~0.4 higher than 4-fluoro |
| Conditions | Computational prediction (ChemScene datasheet); comparator values estimated based on fragment contributions |
Why This Matters
Lipophilicity differences of this magnitude are known to shift IC50 values and oral absorption profiles, making the target compound a distinct entity for lead optimization campaigns.
